molecular formula C27H28N2O3 B11169854 2-[(3,3-diphenylpropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

2-[(3,3-diphenylpropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11169854
M. Wt: 428.5 g/mol
InChI Key: KXOIQAOVGAJFIL-UHFFFAOYSA-N
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Description

2-[(3,3-diphenylpropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core, substituted with a diphenylpropanoyl group and a tetrahydrofuran-2-ylmethyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-diphenylpropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 3,3-diphenylpropanoic acid with benzoyl chloride, followed by the introduction of the tetrahydrofuran-2-ylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-diphenylpropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydrofuran-2-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(3,3-diphenylpropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases, due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,3-diphenylpropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Diphenylpropylamine: A structurally related compound with similar chemical properties.

    Benzamide derivatives: Compounds with a benzamide core, but different substituents.

Uniqueness

2-[(3,3-diphenylpropanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

2-(3,3-diphenylpropanoylamino)-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C27H28N2O3/c30-26(18-24(20-10-3-1-4-11-20)21-12-5-2-6-13-21)29-25-16-8-7-15-23(25)27(31)28-19-22-14-9-17-32-22/h1-8,10-13,15-16,22,24H,9,14,17-19H2,(H,28,31)(H,29,30)

InChI Key

KXOIQAOVGAJFIL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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